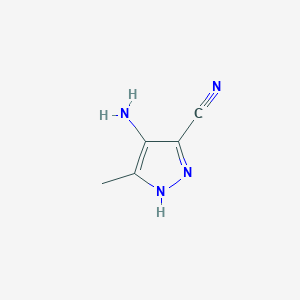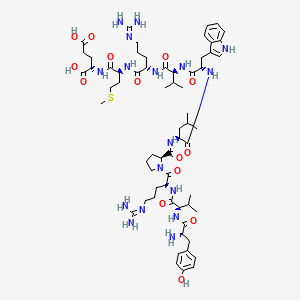
BDC2.5 mimotope 1040-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDC25 mimotope 1040-31 is a strongly agonistic peptide (mimotope) for the diabetogenic T cell clone BDC25 This peptide is specific for BDC2It has a molecular formula of C63H97N17O14S and a molecular weight of 1348.7 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-31 is synthesized using solid-phase peptide synthesis (SPPS). The sequence of the peptide is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide). The final product is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the product is lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
BDC2.5 mimotope 1040-31 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cleavage Reagents: TFA, water, scavengers
Solvents: DMF
Major Products
The major product of the synthesis is the peptide this compound itself. No significant by-products are typically formed if the synthesis is carried out correctly .
Aplicaciones Científicas De Investigación
BDC2.5 mimotope 1040-31 is used extensively in scientific research, particularly in the study of diabetes and T cell responses. It is a valuable tool for:
Diabetes Research: It stimulates BDC2.5 T cells, which are involved in the autoimmune response in diabetes. .
Immunology: It is used to study T cell receptor (TCR) interactions and the activation of T cells
Drug Development: It serves as a model peptide for developing new therapeutic agents targeting T cell responses
Mecanismo De Acción
BDC2.5 mimotope 1040-31 exerts its effects by binding to the T cell receptor (TCR) on BDC2.5 T cells. This binding stimulates the T cells, leading to their activation and proliferation. The molecular targets involved are the TCRs specific to the BDC2.5 clone. The pathway involves the activation of downstream signaling molecules that lead to T cell activation .
Comparación Con Compuestos Similares
Similar Compounds
BDC2.5 mimotope 1040-51: Another mimotope for the BDC2.5 T cell clone with similar properties.
BDC2.5 mimotope 1040-31 TFA: A trifluoroacetic acid salt form of this compound.
Uniqueness
This compound is unique in its strong agonistic activity for the BDC2.5 T cell clone. It is highly specific for BDC2.5 TCR Tg+ T cells, making it a valuable tool for studying T cell responses in diabetes .
Propiedades
Fórmula molecular |
C63H97N17O14S |
|---|---|
Peso molecular |
1348.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |
Clave InChI |
PSQOJBFNOHZXHH-RQXVNRIXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


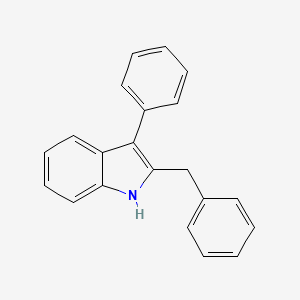
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
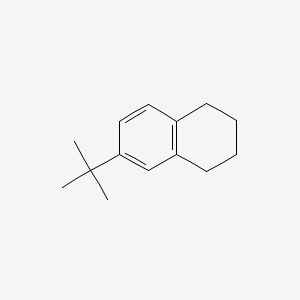
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
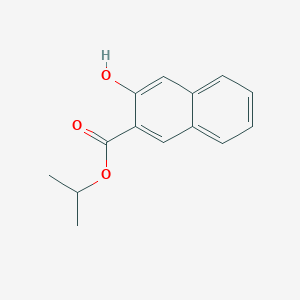
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
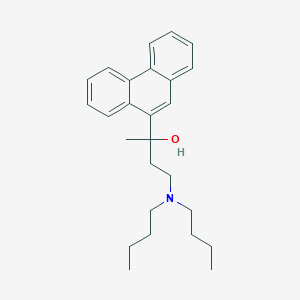
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)

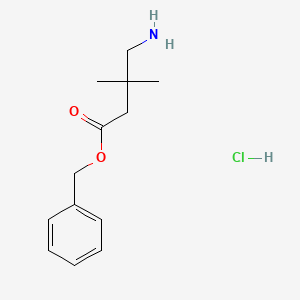
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
